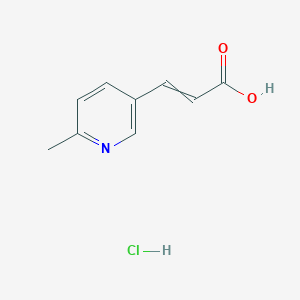
3-(6-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride
Overview
Description
“3-(6-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride” is a chemical compound with the CAS Number: 1432684-09-7 . It has a molecular weight of 199.63 and its molecular formula is C9H10ClNO2 .
Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is normal . Unfortunately, the boiling point and other physical and chemical properties are not specified in the resources .Scientific Research Applications
Organic Acids in Industrial Applications
Organic acids, such as formic, acetic, citric, and lactic acids, play significant roles in industrial processes, notably in oil and gas operations. They are used for acidizing jobs to enhance oil recovery, showing advantages over traditional hydrochloric acid due to their less corrosive nature and the ability to avoid issues like high dissolving power, corrosion rates, and sludging tendency at high temperatures. These acids have found applications in formation-damage removal, dissolution of drilling-mud filter cakes, and as iron-sequestering agents due to their effective retardation performance and lower risk of causing formation failures compared to more aggressive acids (Alhamad et al., 2020).
Environmental and Wastewater Treatment
The role of organic acids extends to environmental protection, particularly in the treatment of wastewater. Organic acids are part of advanced oxidation processes and are used in conjunction with redox mediators to enhance the degradation of recalcitrant pollutants in wastewater. This enzymatic approach has shown promise in the remediation of various organic pollutants, improving the efficiency of degradation and expanding the range of treatable compounds (Husain & Husain, 2007). Moreover, the pesticide industry's wastewater, characterized by high toxicity levels, can be treated using biological processes and granular activated carbon, demonstrating the effectiveness of organic acids in removing hazardous chemicals and potentially creating high-quality effluents (Goodwin et al., 2018).
Health and Nutraceutical Applications
In the health sector, Chlorogenic Acid (CGA), a phenolic compound related to the broader family of organic acids, has been recognized for its therapeutic roles. CGA exhibits a range of bioactivities, including antioxidant, anti-inflammatory, antidiabetic, and antihypertensive effects. It has garnered attention for its potential in treating metabolic syndrome and related disorders. CGA's health-promoting properties highlight the importance of organic acids in medical research and their potential for developing dietary supplements and functional foods for managing conditions like obesity and diabetes (Kumar et al., 2019).
properties
IUPAC Name |
3-(6-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJSXGBFBRZYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



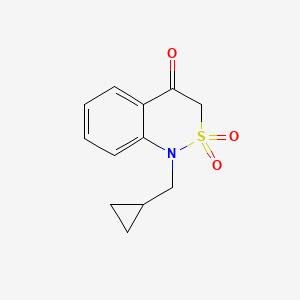
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)
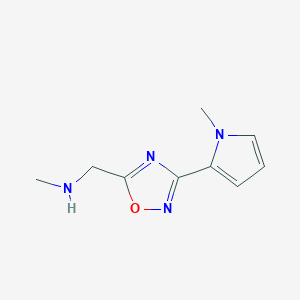
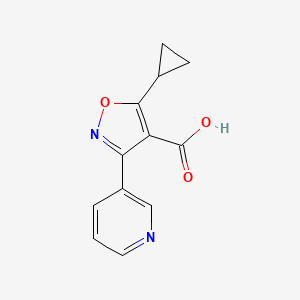
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)

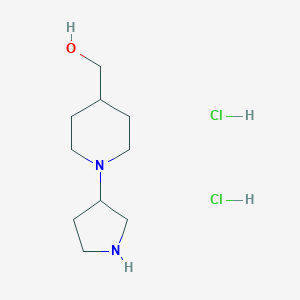

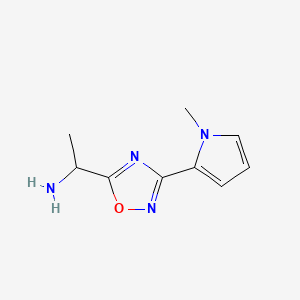
![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)
![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)
